molecular formula C11H13N3O2 B2537761 2-Amino-4-(1H-benzoimidazol-2-yl)-butyric acid CAS No. 91332-08-0

2-Amino-4-(1H-benzoimidazol-2-yl)-butyric acid

Cat. No. B2537761
CAS RN: 91332-08-0
M. Wt: 219.244
InChI Key: ULRAOHIYUQZJKV-UHFFFAOYSA-N
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Description

The compound 2-Amino-4-(1H-benzoimidazol-2-yl)-butyric acid is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This class of compounds is known for its interesting structural properties and biological activities. The benzimidazole moiety is a crucial part of the molecule, which can interact with various biological targets due to its planar structure and ability to engage in hydrogen bonding and π-π interactions.

Synthesis Analysis

Although the provided papers do not directly discuss the synthesis of this compound, they do provide insights into related compounds. For instance, the synthesis of benzothiazole derivatives, as mentioned in the second paper, involves the use of the Mannich reaction, which is a three-component reaction involving an aldehyde, an amine, and a ketone . This method could potentially be adapted for the synthesis of benzimidazole derivatives by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The first paper provides a detailed analysis of the molecular structure of a closely related compound, 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester, using spectral methods and X-ray crystallography . The study includes quantum mechanical calculations using Density Functional Theory (DFT) to predict energies, geometries, vibrational wavenumbers, NMR, and electronic transitions. Such computational methods could be applied to this compound to predict its molecular structure and properties.

Chemical Reactions Analysis

The chemical reactivity of benzimidazole derivatives can be inferred from the Natural Bond Orbital (NBO) analysis and frontier molecular orbitals, as performed in the first paper . These analyses help in understanding the electron density distribution within the molecule and the possible sites for chemical reactions. The presence of amino groups in the molecule suggests that it could undergo reactions typical for amines, such as acylation, alkylation, and condensation with aldehydes or ketones.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be hypothesized based on the properties of similar compounds. For example, the solubility, melting point, and stability of the compound could be similar to those of the benzimidazole derivatives discussed in the papers. The antibacterial activity of the compound mentioned in the first paper indicates that this compound might also possess similar biological properties, which could be explored further .

Scientific Research Applications

Chemistry and Properties

2-Amino-4-(1H-benzoimidazol-2-yl)-butyric acid, related to benzimidazole derivatives, showcases fascinating variability in chemistry and properties. These compounds, including 2,6-bis-(benzimidazol-2-yl)-pyridine, exhibit a broad range of biological and electrochemical activities due to their complex chemical structures. They are crucial in developing new pharmacophores with potential therapeutic applications, highlighting the need for further investigation into unknown analogues (Boča, Jameson, & Linert, 2011).

Synthetic Procedures and Biological Interest

The synthetic versatility of benzimidazole derivatives, such as this compound, is well-documented, with various methods to modify their structure to enhance biological activity. These methods include the introduction of guanidine groups, which significantly impact the molecule's function, potentially leading to new therapeutic agents with activities ranging from cytotoxic to angiogenesis inhibition (Rosales-Hernández et al., 2022).

Molecular Binding and DNA Interaction

Compounds like Hoechst 33258, with structural similarities to this compound, are known for their strong binding to the minor groove of double-stranded B-DNA. This property is exploited in fluorescent DNA stains and suggests potential uses in drug design, specifically for targeting DNA sequences or structures within cells (Issar & Kakkar, 2013).

Antioxidant and Anti-inflammatory Agents

Benzothiazole derivatives, structurally related to this compound, have been explored for their antioxidant and anti-inflammatory properties. Research into these derivatives aims to develop novel therapeutic agents that can effectively manage and treat conditions associated with oxidative stress and inflammation (Raut et al., 2020).

Optoelectronic Materials

The fusion of benzimidazole derivatives with quinazolines and pyrimidines, which shares a structural theme with this compound, has been investigated for their application in optoelectronic materials. These materials have potential uses in electronic devices, luminescent elements, and photoelectric conversion elements, showcasing the versatility of benzimidazole derivatives beyond biological activity (Lipunova et al., 2018).

Future Directions

The future directions for compounds similar to 2-Amino-4-(1H-benzoimidazol-2-yl)-butyric acid could involve further exploration of their therapeutic potential. For example, benzimidazole, a component of this compound, is considered a potential bioactive heterocyclic aromatic compound with a variety of biological activities . Therefore, there is potential for further investigation of benzimidazole-based compounds for newer therapeutic possibilities .

properties

IUPAC Name

2-amino-4-(1H-benzimidazol-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c12-7(11(15)16)5-6-10-13-8-3-1-2-4-9(8)14-10/h1-4,7H,5-6,12H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRAOHIYUQZJKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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